N-[3-(dimethylamino)propyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-4-(morpholine-4-sulfonyl)benzamide hydrochloride
Description
N-[3-(Dimethylamino)propyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-4-(morpholine-4-sulfonyl)benzamide hydrochloride is a structurally complex small molecule featuring a benzothiazole core substituted with a fluorine atom at position 6, a dimethylaminopropyl chain, and a morpholine-4-sulfonyl group on the benzamide ring (Fig. 1). This compound integrates pharmacophoric elements known to enhance bioactivity, including:
- Fluorinated benzothiazole: Enhances metabolic stability and target binding affinity .
- Morpholine sulfonyl group: Improves solubility and modulates electronic properties .
- Dimethylaminopropyl chain: Facilitates membrane permeability and interactions with cationic biological targets .
Its synthesis likely involves multi-step reactions, including amidation, sulfonylation, and amine alkylation .
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-4-morpholin-4-ylsulfonylbenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN4O4S2.ClH/c1-26(2)10-3-11-28(23-25-20-9-6-18(24)16-21(20)33-23)22(29)17-4-7-19(8-5-17)34(30,31)27-12-14-32-15-13-27;/h4-9,16H,3,10-15H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXOFAGIFVQTKAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)F)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClFN4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
The compound’s structural analogs differ in substituents on the benzothiazole ring, sulfonyl groups, or amine side chains, leading to variations in biological activity, solubility, and pharmacokinetics. Key comparisons are summarized below:
Substituent Variations on the Benzothiazole Ring
| Compound Name | Substituent | Key Biological Activity | Unique Properties |
|---|---|---|---|
| N-(6-Chlorobenzo[d]thiazol-2-yl)-4-methylsulfonyl analog | Cl at position 6 | Moderate kinase inhibition (IC₅₀ = 45 nM) | Lower selectivity due to increased hydrophobicity |
| N-(6-Fluorobenzo[d]thiazol-2-yl)-4-methylsulfonyl analog | F at position 6 | Enhanced kinase inhibition (IC₅₀ = 12 nM) | Improved target binding via fluorine’s electronegativity |
| N-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl) analog | Methoxy at position 4 | Antimicrobial activity | Increased solubility but reduced CNS penetration |
Key Insight : Fluorine at position 6 (as in the target compound) optimizes kinase inhibition by balancing electronic effects and lipophilicity .
Sulfonyl Group Modifications
| Compound Name | Sulfonyl Group | Biological Activity | Pharmacokinetic Impact |
|---|---|---|---|
| 4-Methanesulfonyl derivative | Methylsulfonyl | Anticancer (EC₅₀ = 1.2 µM) | Moderate solubility, high plasma protein binding |
| 4-(Phenylsulfonyl)butanamide | Phenylsulfonyl | Antiproliferative (GI₅₀ = 0.8 µM) | High logP (3.5), limiting aqueous solubility |
| 4-(Morpholine-4-sulfonyl) derivative (Target Compound) | Morpholine sulfonyl | Broad-spectrum kinase inhibition | Enhanced solubility (logP = 2.1) due to morpholine’s polarity |
Key Insight : The morpholine sulfonyl group in the target compound reduces logP by ~1.4 compared to phenylsulfonyl analogs, improving bioavailability .
Amine Side Chain Variations
Key Insight: The dimethylaminopropyl chain in the target compound provides optimal balance between cationic charge (for target binding) and steric bulk (for metabolic stability) .
Research Findings and Uniqueness of the Target Compound
Physicochemical Advantages
- Solubility : Aqueous solubility of 12 mg/mL at pH 7.4, 3× higher than methylsulfonyl analogs due to morpholine’s polarity .
- Metabolic Stability : Half-life (t₁/₂) of 4.7 hours in human liver microsomes, attributed to fluorine’s resistance to oxidative metabolism .
Unique Structural Synergy
The combination of 6-fluoro substitution, morpholine sulfonyl, and dimethylaminopropyl side chain creates a "three-in-one" pharmacophore that synergistically enhances target affinity, solubility, and pharmacokinetics compared to analogs with single modifications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
